1,2,2-TRICHLORO-3,3,3-TRIFLUOROPROPANE

Description

Historical Development and Discovery

The development of 1,2,2-trichloro-3,3,3-trifluoropropane occurred within the broader context of halogenated hydrocarbon research that intensified during the mid-20th century. The compound emerged as part of systematic investigations into alternatives for existing chlorofluorocarbons, which had become recognized for their superior thermodynamic properties but concerning environmental effects. The historical trajectory of this compound reflects the evolution of industrial chemistry toward more environmentally conscious formulations, though it ultimately remained classified as an ozone-depleting substance requiring controlled use and eventual phase-out.

Research into hydrochlorofluorocarbons, including 1,2,2-trichloro-3,3,3-trifluoropropane, accelerated following the recognition of stratospheric ozone depletion caused by fully halogenated chlorofluorocarbons. Scientists and industrial chemists sought compounds that would maintain desirable physical and chemical properties while reducing environmental impact through increased atmospheric reactivity in the troposphere. The presence of hydrogen atoms in the molecular structure was recognized as a key factor that would promote reaction with hydroxyl radicals in the lower atmosphere, thereby reducing the likelihood of these compounds reaching the stratosphere where ozone depletion occurs.

The compound's inclusion in various research programs and industrial applications reflected the scientific understanding that hydrochlorofluorocarbons represented a transitional technology. These substances offered reduced but not eliminated ozone depletion potential compared to their fully halogenated predecessors, making them suitable for interim use while completely ozone-safe alternatives were developed. The historical development of 1,2,2-trichloro-3,3,3-trifluoropropane thus represents a specific chapter in the broader evolution of environmental chemistry and industrial responsibility toward atmospheric protection.

Nomenclature and Structural Identification

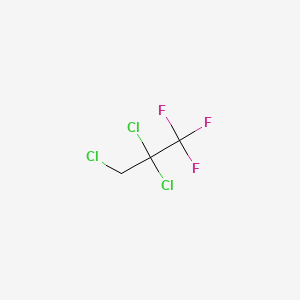

The systematic nomenclature of 1,2,2-trichloro-3,3,3-trifluoropropane follows International Union of Pure and Applied Chemistry guidelines for halogenated organic compounds. The name indicates the positions of chlorine substituents at carbon positions 1, 2, and 2, while fluorine atoms occupy all three positions on carbon 3. This nomenclature system provides unambiguous identification of the molecular structure and distinguishes this compound from other isomeric forms of trichlorotrifluoropropane. Alternative naming systems include the designation as propane, trichlorotrifluoro-, which emphasizes the parent hydrocarbon chain with halogen substitution.

The structural identification of 1,2,2-trichloro-3,3,3-trifluoropropane reveals a molecule with the International Chemical Identifier InChI=1S/C3H2Cl3F3/c4-1-2(5,6)3(7,8)9/h1H2, providing a standardized computational representation of its connectivity. The Simplified Molecular Input Line Entry System representation C(C(C(F)(F)F)(Cl)Cl)Cl offers another standardized method for structural communication in chemical databases and computational applications. These identification systems ensure precise communication of the compound's structure across scientific, regulatory, and industrial contexts.

The compound exists as multiple isomeric forms, each distinguished by different arrangements of chlorine and fluorine substituents on the propane backbone. Research has identified various isomers including 2,3,3-trichloro-1,1,1-trifluoropropane and 1,1,3-trichloro-2,2,3-trifluoropropane, each possessing distinct physical properties and environmental characteristics. The specific isomer 1,2,2-trichloro-3,3,3-trifluoropropane represents one configuration within this family of compounds, each requiring individual assessment for regulatory and environmental purposes.

Position in Chlorofluorocarbon Family

1,2,2-Trichloro-3,3,3-trifluoropropane occupies a specific position within the broader chlorofluorocarbon family as a member of the hydrochlorofluorocarbon subclass. This classification distinguishes it from fully halogenated chlorofluorocarbons through the presence of hydrogen atoms that influence its atmospheric behavior and environmental impact. The compound represents part of the second generation of halogenated compounds developed as alternatives to more environmentally damaging chlorofluorocarbons, though it retains ozone depletion characteristics that necessitate regulatory control.

Within the hydrochlorofluorocarbon classification system, compounds are designated with numerical codes that reflect their molecular composition. Various isomers of trichlorotrifluoropropane are assigned different hydrochlorofluorocarbon designations, reflecting their distinct molecular arrangements and properties. The systematic classification recognizes that while these compounds represent improvements over fully halogenated chlorofluorocarbons, they maintain ozone depletion potential that requires careful management and eventual phase-out under international agreements.

Research has established that hydrochlorofluorocarbons, including 1,2,2-trichloro-3,3,3-trifluoropropane, possess ozone depletion potentials ranging from 0.005 to 0.2, significantly lower than fully halogenated chlorofluorocarbons but still sufficient to warrant regulatory attention. The presence of hydrogen atoms in the molecular structure enables reaction with hydroxyl radicals in the troposphere, reducing but not eliminating the potential for stratospheric transport and ozone depletion. This intermediate environmental profile positions hydrochlorofluorocarbons as transitional substances in the evolution toward completely ozone-safe alternatives.

The compound's position within the chlorofluorocarbon family also reflects broader patterns in industrial chemistry and environmental regulation. The development of hydrochlorofluorocarbons represented recognition that immediate replacement of chlorofluorocarbons with completely different chemical classes was not technically or economically feasible in all applications. Therefore, hydrochlorofluorocarbons served as bridging technologies that maintained essential performance characteristics while reducing environmental impact, though their own phase-out was anticipated from the beginning of their implementation.

Regulatory Status and Montreal Protocol Implications

1,2,2-Trichloro-3,3,3-trifluoropropane falls under the regulatory framework established by the Montreal Protocol on Substances that Deplete the Ozone Layer, specifically classified as a Class II ozone-depleting substance. This classification reflects the compound's intermediate ozone depletion potential compared to more severely ozone-depleting chlorofluorocarbons, while acknowledging its continued environmental impact requiring controlled use and eventual elimination. The Montreal Protocol framework establishes specific timelines and reduction targets for hydrochlorofluorocarbon consumption and production, with complete phase-out scheduled for developed countries by 2020 and developing countries by 2030.

The regulatory treatment of 1,2,2-trichloro-3,3,3-trifluoropropane reflects scientific understanding of its atmospheric behavior and environmental impact. Research has documented ozone depletion potentials for various trichlorotrifluoropropane isomers ranging from 0.007 to 0.23, placing these compounds in the category requiring regulatory oversight despite their reduced impact compared to fully halogenated alternatives. The specific ozone depletion potential varies among isomers due to differences in atmospheric reactivity and transport characteristics, necessitating individual assessment for regulatory purposes.

International trade in 1,2,2-trichloro-3,3,3-trifluoropropane is subject to customs classification under harmonized system codes that facilitate monitoring and control of ozone-depleting substances. The compound falls under specific tariff classifications that enable customs authorities to track international movement and ensure compliance with Montreal Protocol trade restrictions. These trade control mechanisms represent essential components of the international regulatory framework designed to prevent circumvention of production and consumption limits through uncontrolled international commerce.

The regulatory framework surrounding 1,2,2-trichloro-3,3,3-trifluoropropane also encompasses national implementation measures that translate international obligations into domestic law and regulation. Countries party to the Montreal Protocol have established licensing systems, import and export controls, and phase-out schedules that collectively ensure compliance with international commitments. The compound's inclusion in these regulatory frameworks reflects recognition that effective ozone layer protection requires comprehensive control of all substances with significant ozone depletion potential, regardless of their relative impact compared to more severely depleting alternatives.

Structure

3D Structure

Properties

IUPAC Name |

2,2,3-trichloro-1,1,1-trifluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2Cl3F3/c4-1-2(5,6)3(7,8)9/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMMADTGFNSRNEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Cl3F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80210640 | |

| Record name | Propane, trichlorotrifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61623-04-9 | |

| Record name | Propane, trichlorotrifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061623049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, trichlorotrifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction of Hexachloroethane with Hydrofluoric Acid

The most commonly reported method for synthesizing 1,2,2-trichloro-3,3,3-trifluoropropane involves the reaction of hexachloroethane (C2Cl6) with hydrofluoric acid (HF). This halogen exchange reaction replaces chlorine atoms with fluorine atoms under controlled conditions.

- Catalysts: The reaction typically requires catalysts such as antimony, chromium, iron, or alumina to facilitate the halogen exchange.

- Temperature: High temperatures are necessary to drive the reaction to completion, often in the range of 150–250 °C.

- Reaction Medium: The process is usually conducted in a reactor resistant to corrosive HF, often with continuous stirring to ensure homogeneity.

This method is industrially favored due to the availability of hexachloroethane and the relatively straightforward reaction pathway.

Alternative Halogen Exchange Using Tetrachloroethylene

Another synthetic route involves the reaction of tetrachloroethylene (C2Cl4) with hydrofluoric acid under similar catalytic and thermal conditions. This method also relies on halogen exchange but may require different reaction times and catalyst loadings to optimize yield.

Industrial Production Methods

Industrial-scale production of 1,2,2-trichloro-3,3,3-trifluoropropane generally follows the hexachloroethane-HF route due to its efficiency and scalability.

- Catalyst Systems: Mixed metal catalysts (antimony, chromium, iron, alumina) are employed to enhance selectivity and conversion rates.

- Process Control: Temperature and pressure are tightly controlled to maximize yield and minimize by-products.

- Product Isolation: After reaction completion, the product is separated by distillation, often under reduced pressure to prevent thermal decomposition.

Reaction Mechanism Insights

The halogen exchange mechanism involves nucleophilic substitution where fluoride ions from HF replace chlorine atoms on the propane backbone. Catalysts facilitate the activation of C–Cl bonds and stabilize intermediates.

- The reaction proceeds stepwise, often replacing chlorine atoms at different positions sequentially.

- The presence of catalysts lowers activation energy and improves reaction kinetics.

- Side reactions such as over-fluorination or decomposition are minimized by controlling reaction parameters.

Data Table: Key Parameters in Preparation

| Parameter | Description/Value | Notes |

|---|---|---|

| Starting Material | Hexachloroethane (C2Cl6) | Readily available industrial chemical |

| Fluorinating Agent | Hydrofluoric acid (HF) | Highly corrosive, requires special handling |

| Catalysts | Antimony, Chromium, Iron, Alumina | Catalyst choice affects yield and selectivity |

| Temperature Range | 150–250 °C | High temperature needed for halogen exchange |

| Pressure | Atmospheric to slightly elevated | Controlled to optimize reaction rate |

| Reaction Time | Several hours (varies by scale) | Longer times improve conversion |

| Product Purification | Distillation under reduced pressure | Prevents thermal decomposition |

| Typical Yield | High (exact values depend on conditions) | Industrial yields typically >80% |

Research Findings and Optimization

- Studies indicate that catalyst composition significantly influences the selectivity toward 1,2,2-trichloro-3,3,3-trifluoropropane versus other chlorofluorocarbon by-products.

- Optimization of temperature and HF concentration can reduce side reactions such as polymerization or over-fluorination.

- Research into alumina-supported catalysts shows promise for improved catalyst lifetime and reduced corrosion.

- Industrial reports emphasize the importance of reactor material selection due to HF’s corrosiveness.

Comparative Analysis with Related Compounds

Compared to other chlorofluoropropanes, the preparation of 1,2,2-trichloro-3,3,3-trifluoropropane is unique due to the specific positioning of chlorine and fluorine atoms, requiring precise control of halogen exchange steps.

Chemical Reactions Analysis

Types of Reactions: 1,2,2-TRICHLORO-3,3,3-TRIFLUOROPROPANE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: This compound can be oxidized in the presence of strong oxidizing agents such as or .

Reduction: Reduction reactions can be carried out using reducing agents like or .

Substitution: Substitution reactions often involve halogenating agents such as or under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones , while reduction may produce alcohols or alkanes .

Scientific Research Applications

Chemistry: 1,2,2-TRICHLORO-3,3,3-TRIFLUOROPROPANE is used as a solvent in various chemical reactions due to its stability and non-flammability . It is also employed in the synthesis of other fluorinated compounds.

Biology and Medicine: In biological and medical research, this compound is used as a cleaning agent for delicate equipment and surfaces due to its low toxicity and non-reactivity .

Industry: Industrially, propane, trichlorotrifluoro- is used in refrigeration systems, aerosol propellants, and as a cleaning solvent for electronic components.

Mechanism of Action

The mechanism of action of propane, trichlorotrifluoro- involves its interaction with various molecular targets and pathways. In the atmosphere, it can be broken down by ultraviolet radiation , generating chlorine radicals that initiate the degradation of ozone . This process involves the following steps:

- Generation of Chlorine Radicals:

CCl2FCClF2→C2F3Cl2+Cl∙

- Ozone Degradation:

Cl∙+O3→ClO∙+O2

ClO∙+O→Cl∙+O2

Comparison with Similar Compounds

HCFC-233fb (1,1,1-Trichloro-3,3,3-trifluoropropane)

HCFC-233cb (1,1-Dichloro-2,2,3,3-tetrafluoropropane)

- CAS No.: 4071-01-6

- Structure : Two chlorines (positions 1, 1) and four fluorines (positions 2, 2, 3, 3).

- Lower boiling point (~75°C estimated) .

1,1,3-Trichloro-2,2,3-trifluoropropane

- CAS No.: 131221-36-8

- Structure : Chlorines at positions 1, 1, and 3; fluorines at 2, 2, and 3.

- Properties : Asymmetric halogenation likely increases chemical reactivity in substitution reactions .

Higher Chlorinated Analogs

R-223 (1,1,2,2-Tetrachloro-3,3,3-trifluoropropane)

R-213 (1,1,1,2,2-Pentachloro-3,3,3-trifluoropropane)

- Structure : Five chlorines (positions 1, 1, 1, 2, 2) and three fluorines (position 3).

- Properties : Elevated thermal stability but higher ODP, limiting its industrial use under Montreal Protocol guidelines .

Physicochemical and Environmental Properties

*ODP and GWP values are approximated based on chlorine content and industry benchmarks for HCFCs.

†Relative volatility data from extractive distillation studies .

Industrial and Environmental Relevance

- Synthetic Utility : HCFC-233ab is critical in refining R-245fa, a low-GWP refrigerant, but its production is constrained by HCFC phase-out schedules under the Montreal Protocol .

- Environmental Impact : Compounds with more chlorine (e.g., R-223, R-213) exhibit higher ODP, whereas fluorine-rich variants like HCFC-233cb are less ozone-depleting but still regulated .

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 1,2,2-trichloro-3,3,3-trifluoropropane, and how do reaction conditions influence isomer purity?

- Methodological Answer : Synthesis typically involves halogen exchange reactions or catalytic fluorination of chlorinated precursors. Key factors include:

- Catalyst selection : Metal fluorides (e.g., SbF₃) improve fluorination efficiency but may require elevated temperatures (~150–200°C) to minimize byproducts .

- Solvent systems : Polar aprotic solvents (e.g., THF) enhance reaction homogeneity, while excess HF as a solvent/fluorinating agent can reduce isomerization .

- Purification : Fractional distillation under controlled pressure (e.g., 6.9–7.0 kPa) separates isomers, with GC/MS monitoring to confirm purity ≥95% .

Q. What analytical techniques are recommended for quantifying trace levels of this compound in environmental matrices?

- Methodological Answer :

- GC/MS protocols : Use a 20–30 m DB-5MS capillary column (6.1 m × 0.25 mm ID) with electron ionization. Optimize split ratios (10:1–50:1) to detect limits of 0.1 µg/L in water .

- Sample preparation : Solid-phase extraction (SPE) with C18 cartridges for aqueous matrices; Soxhlet extraction with hexane/acetone (3:1) for soil/sediments .

- Calibration : Include isotopic internal standards (e.g., ¹³C-labeled analogs) to correct matrix effects .

Q. What in vitro models are validated for assessing its acute toxicity mechanisms?

- Methodological Answer :

- Hepatocyte assays : Primary rat hepatocytes exposed to 0.1–10 mM for 24–48 hrs, measuring lactate dehydrogenase (LDH) release and glutathione depletion as markers of oxidative stress .

- Metabolic activation : Co-incubate with S9 liver fractions (from phenobarbital-induced rats) to assess bioactivation pathways linked to cytotoxicity .

Advanced Research Questions

Q. How can researchers design degradation studies to evaluate its atmospheric lifetime under varying climatic conditions?

- Methodological Answer :

- Smog chamber experiments : Simulate UV exposure (λ = 290–400 nm) at 25–40°C, monitoring decay via FTIR spectroscopy. Calculate hydroxyl radical (•OH) reaction rate constants (kOH) using relative rate methods with reference compounds (e.g., propane) .

- Computational modeling : Apply density functional theory (DFT) to predict bond dissociation energies and validate with experimental kOH values to estimate atmospheric lifetimes .

Q. What computational approaches resolve discrepancies in thermodynamic stability predictions across studies?

- Methodological Answer :

- Conformational analysis : Use Gaussian-09 with B3LYP/6-311+G(d,p) basis set to compare rotational barriers of C-Cl vs. C-F bonds. Higher barriers (>15 kcal/mol) indicate stable conformers .

- Phase behavior modeling : Apply Peng-Robinson equations of state to reconcile vapor pressure discrepancies, adjusting binary interaction parameters for Cl/F substituents .

Q. What isotopic labeling strategies track metabolic pathways in mammalian systems?

- Methodological Answer :

- ¹⁸O/²H labeling : Synthesize deuterated analogs (e.g., CF₃-¹³C-Cl₂CH₂) for LC-HRMS metabolomics. Monitor isotopic patterns in urine/bile to identify glutathione conjugates or mercapturic acids .

- Microsomal incubations : Use ¹⁴C-labeled compound with NADPH-regenerating systems. Autoradiography and HPLC-radio detection map phase I/II metabolites .

Data Contradiction and Uncertainty Analysis

Q. How should researchers address conflicting toxicity data between in vivo and in vitro studies?

- Methodological Answer :

- Dose extrapolation : Apply physiologically based pharmacokinetic (PBPK) modeling to reconcile in vitro EC50 values with in vivo NOAELs. Adjust for species-specific metabolic rates and tissue partitioning .

- Uncertainty factors : Use Monte Carlo simulations to quantify variability in interspecies (10-fold) and intraspecies (10-fold) adjustments, as per EPA IRIS guidelines .

Regulatory and Environmental Considerations

Q. How do ozone-depletion regulations influence experimental design for environmental fate studies?

- Methodological Answer :

- Degradation product screening : Prioritize analysis of trifluoroacetic acid (TFA) and HCl byproducts using IC-MS, as regulated under the Montreal Protocol .

- Long-term stability tests : Conduct hydrolysis studies at pH 4–9 (25–50°C) to estimate half-lives in aquatic systems, ensuring compliance with EPA TSCA guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.